molecular formula C25H28N2O6 B2500288 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1589084-56-9

3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2500288
CAS No.: 1589084-56-9
M. Wt: 452.507
InChI Key: GBDRLSCSVPGBDC-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound often used in peptide synthesis and various chemical research applications. Its structure consists of a pyrrolidine ring substituted with tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which play crucial roles in peptide chain elongation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Pyrrolidine Core: : The preparation usually begins with the formation of the pyrrolidine ring, commonly through a cyclization reaction involving suitable starting materials.

  • Incorporation of Protecting Groups: : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced through reactions with tert-butyl chloroformate and fluorenylmethoxycarbonyl chloride, respectively. These reactions require precise pH conditions and the presence of a base to facilitate the formation of the desired ester bonds.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up using automated peptide synthesizers that ensure precision and reproducibility. Key considerations include solvent choice, reaction times, and purification methods to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Deprotection: : The removal of Boc and Fmoc groups, typically achieved through acidic conditions for Boc and basic conditions for Fmoc, such as using trifluoroacetic acid and piperidine, respectively.

  • Substitution Reactions:

Common Reagents and Conditions Used:
  • Oxidation/Reduction: : It can be subjected to oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

  • Catalysts: : Enzymatic or metal-based catalysts may be employed to enhance reaction rates and selectivity.

Major Products Formed: The major products depend on the reaction conditions and reagents used, often resulting in intermediate compounds that can be further functionalized or incorporated into larger peptide structures.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is invaluable for constructing complex peptide sequences, enabling researchers to study protein interactions and develop novel biomolecules.

Biology: It plays a pivotal role in biological research for creating peptide-based drugs, enzyme inhibitors, and probes for studying cellular processes.

Medicine: Medicinal chemists use this compound in the synthesis of therapeutic peptides, which can target specific proteins involved in diseases, leading to new treatments for conditions like cancer and autoimmune disorders.

Industry: Industrially, it finds applications in the production of specialty chemicals and materials, including biodegradable polymers and advanced composites.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid exerts its effects largely revolves around its ability to protect and deprotect amino groups during peptide synthesis. It selectively interacts with various molecular targets and pathways, ensuring that peptide chains are accurately assembled with minimal side reactions.

Comparison with Similar Compounds

Similar Compounds:

  • N-Boc-pyrrolidine: : Similar in having a tert-butoxycarbonyl protecting group but lacks the Fmoc group, making it less versatile for complex syntheses.

  • Fmoc-pyrrolidine: : Contains the fluorenylmethoxycarbonyl group but lacks the Boc group, suitable for different stages of peptide synthesis.

Uniqueness: The dual protecting groups in 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid confer it unique advantages, allowing sequential deprotection and functionalization steps critical for synthesizing sophisticated peptide structures.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)26-25(21(28)29)12-13-27(15-25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLSCSVPGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589084-56-9
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
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